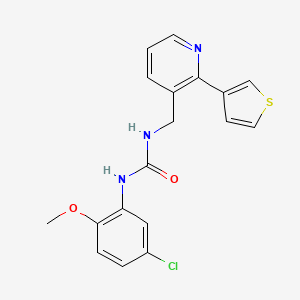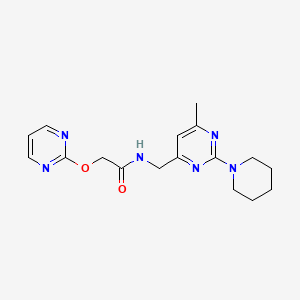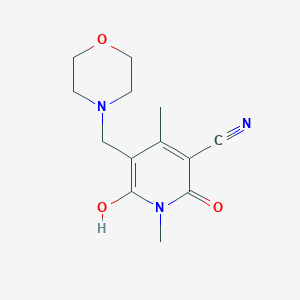
6-Hydroxy-1,4-dimethyl-5-(morpholinomethyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-1,4-dimethyl-5-(morpholinomethyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a chemical compound with the molecular formula C13H17N3O3 . It has a molecular weight of 263.29 and is stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The exact linear structure formula for this compound is not provided in the search results . For a detailed molecular structure analysis, it would be best to refer to a chemistry database or a chemist.Physical And Chemical Properties Analysis
This compound has a molecular weight of 283.34 . It is stored in dry conditions at 2-8°C . The boiling point is not provided in the search results .Applications De Recherche Scientifique
Synthesis and Structure-Activity Relationships
The compound 6-Hydroxy-1,4-dimethyl-5-(morpholinomethyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile and its derivatives have been a subject of interest in the synthesis of various pyridone derivatives. For example, Sircar et al. (1987) studied the synthesis and inotropic activity of similar compounds, demonstrating their potential as cardiotonic agents. They observed that specific structural modifications in these compounds could significantly alter their potency, thereby highlighting the importance of understanding the structure-activity relationships of such derivatives (Sircar et al., 1987).
Characterization and Properties
Baluja and Talaviya (2016) focused on the characterization of novel dihydropyridine derivatives. Their research involved studying the densities, viscosities, and ultrasonic velocities of these derivatives in different solvents and temperatures. Such studies are crucial for understanding the physicochemical properties and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Baluja & Talaviya, 2016).
Biological Activity
Ravi et al. (2020) synthesized azo molecules using dihydropyridine derivatives, including the compound of interest, and assessed their biological activities. Their findings indicated potential antimicrobial and antimycobacterial activities, which could have implications in the development of new therapeutic agents (Ravi et al., 2020).
Corrosion Inhibition and Material Science
In another aspect of research, Yadav and Kumar (2014) explored the corrosion inhibition properties of pyridine derivatives on steel surfaces. Their work is an example of the application of such compounds in industrial settings, particularly in protecting materials against corrosive environments (Yadav & Kumar, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
6-hydroxy-1,4-dimethyl-5-(morpholin-4-ylmethyl)-2-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-9-10(7-14)12(17)15(2)13(18)11(9)8-16-3-5-19-6-4-16/h18H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZBCWCKBBKZBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=C1CN2CCOCC2)O)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(thiophen-3-yl)acetamide](/img/structure/B2475104.png)
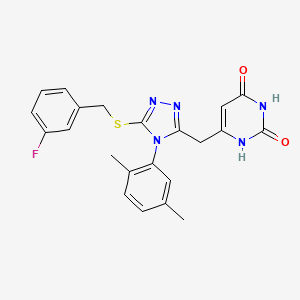
![N~4~-(2,4-dimethylphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2475108.png)
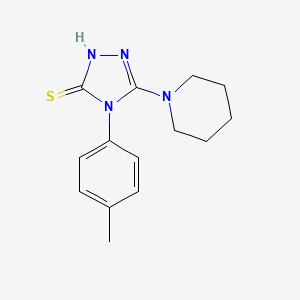
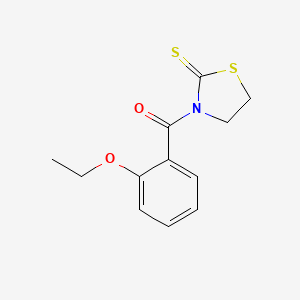
![1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide](/img/structure/B2475115.png)
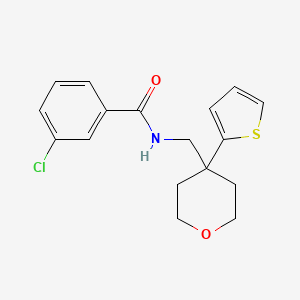
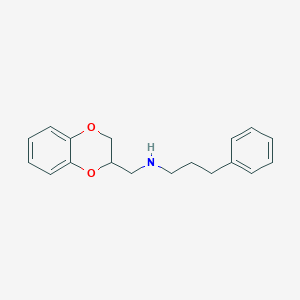
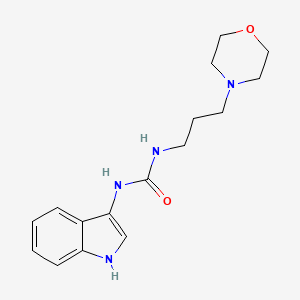
![2-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2475120.png)
